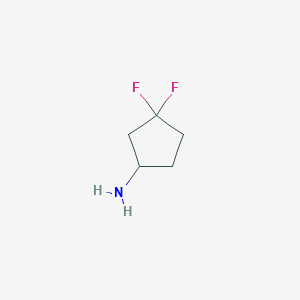
3,3-Difluorocyclopentanamine
概要
説明
3,3-Difluorocyclopentanamine is a chemical compound with the molecular formula C5H9F2N . It has an average mass of 121.129 Da and a mono-isotopic mass of 121.070305 Da .
Molecular Structure Analysis
The InChI code for 3,3-Difluorocyclopentanamine hydrochloride is 1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H . This indicates the presence of a cyclopentane ring with two fluorine atoms and one amine group attached.Physical And Chemical Properties Analysis
3,3-Difluorocyclopentanamine hydrochloride is a solid at room temperature . It has a molecular weight of 157.59 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Fluorine in Drug Discovery
Fluorine atoms are integral in drug discovery, conferring therapeutic profiles on molecules. The trifluoromethylthio group (SCF3) is particularly notable in pharmaceutical, agrochemical, and material chemistry for modulating lipophilicity, bioavailability, and metabolic stability. Several drugs with a SCF3 residue demonstrate biological activity strongly tied to this group. While trifluoromethylthiolated carbonyl derivatives hold high potential in medicinal chemistry, the synthesis of α‐SCF3‐substituted carbonyl compounds, especially via catalytic strategies to access optically active compounds, is an area with limited exploration but significant potential (Rossi et al., 2018).
Trifluoromethylation in Drug Discovery
The integration of electron-withdrawing functionalities like the trifluoromethyl (CF3) group into drug candidates is a strategic approach to protect against in vivo metabolism. The CF3 group is pivotal in medicinal chemistry, often enhancing drug efficacy by promoting electrostatic interactions, improving cellular membrane permeability, and strengthening resistance to oxidative drug metabolism. The synthesis of trifluoromethylated aromatic compounds typically involves the incorporation of the CF3 group at the beginning of a multi-step synthetic sequence. This highlights the significance of methods enabling the direct trifluoromethylation of unactivated arenes and heteroarenes through radical-mediated mechanisms (Nagib & MacMillan, 2011).
Synthesis of Difluoropiperidines
Difluoropiperidines are of considerable interest in organic and medicinal chemistry, although their synthesis can be challenging. A new synthetic pathway toward 3,3-difluoropiperidines has been established, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology opens up new avenues for the synthesis of valuable 3,3-difluoropiperidines and the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles
3,3-Disubstituted oxindoles, prevalent in natural products, drugs, and pharmaceutically active compounds, have biological activity significantly influenced by the configuration and substituents at the C3 stereocenter. There's a surge in developing catalytic enantioselective synthesis methods for this structural motif due to its impact in probe- and drug-discovery programs. The construction of fully substituted C3 stereocenters of oxindole, especially tetrasubstituted or all-carbon quaternary, spirocyclic, or not, is a test ground for new synthetic methodologies. The development of efficient methods for the diversity-oriented synthesis of chiral 3,3-disubstituted oxindoles from readily available materials is a crucial area of focus (Cao, Zhou, & Zhou, 2018).
Safety And Hazards
特性
IUPAC Name |
3,3-difluorocyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOHXGYAULHFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclopentanamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

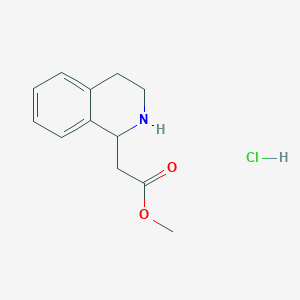
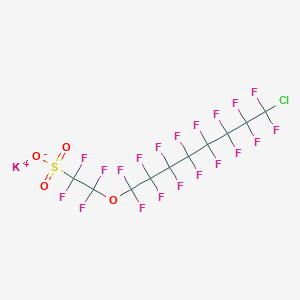
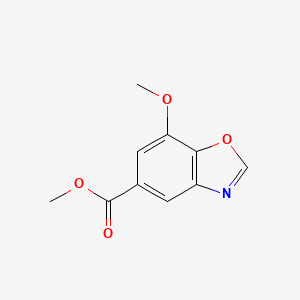
![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)
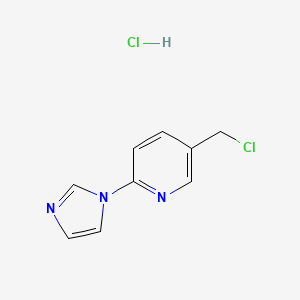
![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
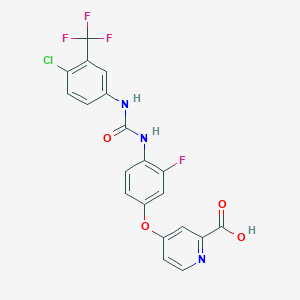
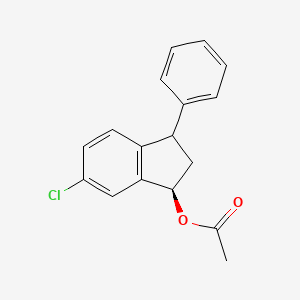
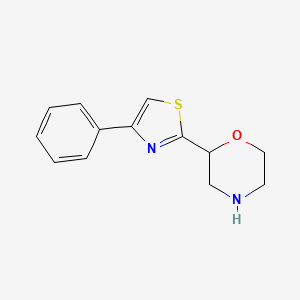
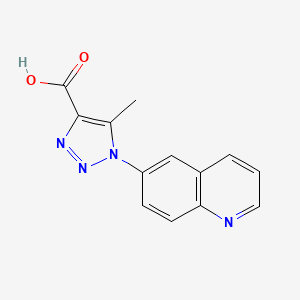
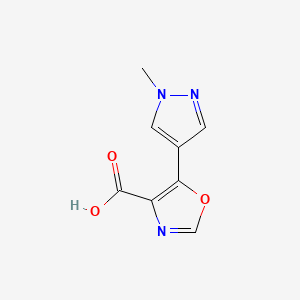
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)